molecular formula C12H17N B11911669 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine

Cat. No.: B11911669
M. Wt: 175.27 g/mol
InChI Key: JBAVTFHQSFAWBO-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-nitro-1,2,3,4-tetrahydronaphthalene followed by reductive amination. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. The starting material, 1-nitronaphthalene, is hydrogenated under high pressure and temperature conditions using a suitable catalyst. The resulting amine is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced further to form more saturated amines using reducing agents such as sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological receptors and enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine can be compared with other similar compounds, such as:

    1-(1,2,3,4-Tetrahydronaphthalen-1-yl)methanesulfonyl chloride: This compound has a sulfonyl chloride group instead of an amine group, leading to different reactivity and applications.

    N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds are studied for their interactions with serotonin receptors and have different pharmacological profiles.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVTFHQSFAWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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